molecular formula C10H13NO B13659130 2-Amino-5-isopropylbenzaldehyde

2-Amino-5-isopropylbenzaldehyde

Cat. No.: B13659130
M. Wt: 163.22 g/mol
InChI Key: LGOXKOLIVXODBG-UHFFFAOYSA-N
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Description

2-Amino-5-isopropylbenzaldehyde (CAS 1289084-15-6) is a valuable aromatic aldehyde building block in organic synthesis and chemical research. Its molecular formula is C 10 H 13 NO, with a molecular weight of 163.22 g/mol . This compound is characterized by the simultaneous presence of an aromatic amino group and a formyl group on the benzene ring, which allows it to participate in various chemical reactions, most notably the formation of Schiff bases (imines) with amino groups . This reaction is a fundamental molecular initiating event in the study of skin sensitization and allergic contact dermatitis caused by aromatic aldehydes . As such, this chemical is of significant interest in toxicological research for profiling the amino reactivity and sensitization potential of aromatic aldehydes under aqueous conditions . Beyond reactivity studies, this compound serves as a critical precursor in heterocyclic chemistry. It is ideally suited for the synthesis of quinazolinone-based combinatorial libraries . Quinazolinones are a prominent class of nitrogen-containing heterocycles known for a wide spectrum of biological activities, including hypnotic, sedative, analgesic, and anti-inflammatory effects . Researchers utilize this aldehyde as a starting material to generate diverse quinazolinone derivatives for pharmaceutical screening and drug discovery . The compound requires storage at 2-8°C to maintain stability . This product is intended for research purposes only and is not approved for human or animal use.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-amino-5-propan-2-ylbenzaldehyde

InChI

InChI=1S/C10H13NO/c1-7(2)8-3-4-10(11)9(5-8)6-12/h3-7H,11H2,1-2H3

InChI Key

LGOXKOLIVXODBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)N)C=O

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Amino-5-isopropylbenzaldehyde

Two-Step Methylation and Formylation of 4-Isopropylphenol Derivatives

One of the most documented methods involves starting from 4-isopropylphenol, which undergoes methylation followed by directed ortho-formylation to yield 2-methoxy-5-isopropylbenzaldehyde, which can then be converted to the amino derivative.

Process Overview
Step Reaction Reagents and Conditions Notes
1 Methylation of 4-isopropylphenol Methyl iodide, potassium carbonate, acetone solvent, 120–170°C (preferably 130–155°C), 2+ hours Forms 4-isopropylanisole intermediate; requires polar aprotic solvent (e.g., dimethyl sulfoxide) for isopropyl substituent
2 Ortho-formylation of 4-isopropylanisole Hexamethylenetetramine, trifluoroacetic acid, 65°C to reflux, followed by hydrolysis at ambient temperature Direct C-formylation at ortho position to methoxy group, yielding 2-methoxy-5-isopropylbenzaldehyde

This two-step method avoids hazardous catalysts like titanium tetrachloride and bulky reaction suspensions, improving yield and scalability. The product aldehyde is a valuable intermediate for further transformations, including reductive amination to introduce amino groups.

Key Advantages
  • High yield and purity of 2-methoxy-5-isopropylbenzaldehyde
  • Avoids hazardous reagents like TiCl4
  • Scalable and cost-effective for industrial synthesis

Reductive Amination of 2-Methoxy-5-isopropylbenzaldehyde

After obtaining the methoxy-substituted aldehyde, conversion to this compound typically involves reductive amination:

Step Reaction Reagents and Conditions Notes
Reductive amination Reaction with ammonia or amine source, hydrogen source or reducing agent Sodium triacetoxyborohydride or catalytic hydrogenation Forms the amino group at the 2-position by reduction of the imine intermediate

This step is well-established for introducing amino groups onto aromatic aldehydes and is often employed in the synthesis of receptor antagonists.

Alternative Synthetic Routes via Organometallic Cross-Coupling and Weinreb Amide Reduction

Recent research explores the use of palladium-catalyzed cross-coupling reactions combined with selective reduction of Weinreb amides to synthesize substituted benzaldehydes, including isopropyl-substituted variants.

Highlights from Research Findings
  • Use of diisobutylaluminum hydride (DIBAL-H) to reduce Weinreb amides to masked aldehydes.
  • Subsequent Pd-phosphine catalyzed cross-coupling with organolithium reagents introduces alkyl substituents such as isopropyl groups.
  • Preoxidation of Pd catalysts with molecular oxygen enhances reactivity.
  • Selectivity challenges exist between isobutyl and other alkyl fragment coupling; tert-butyllithium addition can improve selectivity toward isobutyl substitution.
  • This method provides a one-pot, two-step approach to functionalized benzaldehydes with potential for further amino group introduction.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
Two-step methylation and formylation 4-Isopropylphenol Methyl iodide, K2CO3, hexamethylenetetramine, trifluoroacetic acid 130–155°C (methylation), 65°C–reflux (formylation) High (not quantified) Avoids hazardous TiCl4, scalable Requires methylation step
Reductive amination 2-Methoxy-5-isopropylbenzaldehyde Amine source, sodium triacetoxyborohydride Mild, room temperature High Direct amino group introduction Requires prior aldehyde synthesis
Pd-catalyzed cross-coupling with Weinreb amide reduction Weinreb amide derivatives DIBAL-H, Pd-phosphine catalyst, organolithium reagents Mild to moderate temperatures Moderate to good One-pot, selective alkylation Selectivity challenges, complex catalyst system
Brominated intermediate rearrangement MEM-protected bromophenyl pyridine derivatives NaOH, DMAC, hydrolysis Room temp to reflux 94–96% High yield, robust Specific to brominated analogs, not direct

Research Findings and Notes

  • The methylation and formylation sequence is a well-established industrial method for preparing 2-methoxy-5-isopropylbenzaldehyde, a direct precursor to the amino compound.
  • Reductive amination is the standard approach to convert the aldehyde to the amino derivative.
  • Newer methods involving Pd-catalyzed cross-coupling and Weinreb amide intermediates offer alternative routes but face selectivity issues.
  • Brominated intermediate methods provide high yields but are more specialized and less directly applicable to this compound.
  • Avoidance of hazardous reagents like titanium tetrachloride in modern methods improves safety and environmental footprint.
  • Reaction conditions such as temperature, solvent choice (e.g., polar aprotic solvents like dimethyl sulfoxide), and catalyst loading significantly affect yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-isopropylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-isopropylbenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Amino-5-isopropylbenzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares 2-Amino-5-isopropylbenzaldehyde with two structurally related compounds: 2-Amino-5-bromobenzaldehyde and 2-Amino-5-methylbenzaldehyde (hypothetical analog for illustrative purposes).

Compound Molecular Formula Molecular Weight (g/mol) Substituent Boiling Point (°C) LogP Storage Conditions
This compound C₁₀H₁₃NO 163.22 Isopropyl 284.5 ± 33.0 2.65 2–8°C
2-Amino-5-bromobenzaldehyde C₇H₆BrNO 200.03 Bromo Not reported Not reported Not reported
2-Amino-5-methylbenzaldehyde C₈H₉NO 135.16 Methyl Not reported ~2.0* Not reported

*Hypothetical LogP estimate based on methyl group’s lower lipophilicity compared to isopropyl.

Key Observations:
  • Molecular Weight : The bromo-substituted analog has a higher molecular weight (200.03 g/mol ) due to bromine’s atomic mass, whereas the methyl analog is lighter (135.16 g/mol ) .
  • Boiling Point: The isopropyl group’s bulkiness likely reduces intermolecular interactions compared to smaller substituents (e.g., methyl), but its boiling point remains moderate due to the polar aldehyde and amino groups .
  • Lipophilicity : The isopropyl group enhances lipophilicity (LogP = 2.65) compared to methyl (~2.0) and bromo (likely lower due to bromine’s electronegativity) .

Reactivity and Stability

  • Aldehyde Reactivity: The aldehyde group in this compound is susceptible to nucleophilic attacks and oxidation. The electron-donating isopropyl group may slightly stabilize the aldehyde via steric hindrance, reducing reactivity compared to bromo analogs (where bromine’s electronegativity could activate the aldehyde) .
  • Amino Group: The amino group at the 2-position participates in hydrogen bonding and may form Schiff bases, a property shared across benzaldehyde derivatives. However, steric effects from the isopropyl group could limit accessibility in reactions .

Q & A

Q. What are the recommended methods for synthesizing 2-Amino-5-isopropylbenzaldehyde in laboratory settings?

A multi-step synthesis approach is typically employed. Starting materials may include substituted benzaldehyde derivatives, with selective functionalization of the benzene ring. For example, a Friedel-Crafts alkylation could introduce the isopropyl group, followed by nitration and reduction to install the amino group. Key reagents such as potassium carbonate (base) and dimethylformamide (polar aprotic solvent) are often used in analogous syntheses for benzaldehyde derivatives under elevated temperatures (80–100°C) . Purification via column chromatography or recrystallization is critical to isolate the product.

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine spectroscopic and chromatographic methods:

  • NMR spectroscopy : Confirm the presence of the aldehyde proton (~9.8–10.2 ppm in 1H^1H-NMR) and isopropyl group (split signals for -CH(CH3_3)2_2) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass spectrometry : Validate the molecular ion peak at m/z 163.22 (M+^+, C10_{10}H13_{13}NO) .

Q. What are the optimal storage conditions to prevent degradation of this compound?

Store the compound in airtight, light-resistant containers at 2–8°C to minimize oxidation of the aldehyde group and prevent hydrolysis of the amino substituent . Desiccants (e.g., silica gel) should be used to avoid moisture-induced degradation, as aldehydes are prone to hydrate formation .

Advanced Research Questions

Q. How does the isopropyl substituent influence the electronic and steric properties of this compound compared to methyl or ethyl analogs?

The isopropyl group introduces significant steric hindrance due to its branched structure, which can slow nucleophilic attacks at the ortho and para positions. Electronically, it exerts a moderate electron-donating inductive effect (+I), stabilizing adjacent electrophilic centers. Comparative studies with 2-Amino-5-methylbenzaldehyde ( ) show that methyl groups provide less steric bulk but similar electronic effects, while ethyl groups offer intermediate steric profiles. Computational modeling (DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What experimental strategies can resolve contradictions in reaction yields when using this compound as a synthetic intermediate?

Systematically vary reaction parameters:

  • Catalysts : Test Lewis acids (e.g., AlCl3_3) for Friedel-Crafts reactions or palladium catalysts for cross-couplings .
  • Solvent polarity : Compare yields in DMF (high polarity) vs. toluene (low polarity) to optimize solubility and transition-state stabilization.
  • Temperature gradients : Perform reactions at 50°C, 80°C, and 100°C to identify thermal degradation thresholds . Document purity of starting materials (via COA, as in ) to rule out impurity-driven inconsistencies.

Q. How can researchers address inconsistencies in reported biological activity data for derivatives of this compound?

Standardize assay conditions:

  • Purity validation : Ensure derivatives are >95% pure via HPLC and confirm structures with 1H^1H-NMR .
  • Control experiments : Include positive/negative controls to validate assay sensitivity (e.g., known inhibitors for enzyme studies).
  • Batch-to-batch reproducibility : Synthesize derivatives in triplicate and compare activity across batches. Contradictions may arise from residual solvents (e.g., DMF) or stereochemical impurities, which require rigorous chromatographic separation .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?

Use density functional theory (DFT) to:

  • Calculate electrostatic potential maps to identify electrophilic hotspots (e.g., aldehyde carbon) .
  • Simulate transition states for nucleophilic attacks (e.g., by amines or Grignard reagents) to predict regioselectivity. Compare results with experimental kinetic data to validate models. Software like Gaussian or ORCA can automate these calculations .

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